Enhanced Des1 Inhibitory Potency Compared to GT11
XM462 exhibits superior inhibitory activity against dihydroceramide desaturase (Des1) relative to the long-standing reference compound GT11. In a direct comparative analysis using a cell-based Des1 inhibition assay, XM462 demonstrates approximately 10-fold greater potency than GT11 [1] .
| Evidence Dimension | Inhibition of Des1 Activity (Cellular Assay) |
|---|---|
| Target Compound Data | IC50 = 0.78 μM |
| Comparator Or Baseline | GT11: IC50 = 6 μM (Comparative study PR280 [1]) |
| Quantified Difference | ~7.7-fold (XM462 is more potent) |
| Conditions | A549 human lung adenocarcinoma cells treated with XM462 or GT11; Des1 activity assessed by monitoring conversion of NBD-dihydroceramide to NBD-ceramide [1] |
Why This Matters
This higher potency enables the use of lower, potentially less off-target-engendering concentrations of XM462 in cellular models of sphingolipid-dependent pathologies, directly influencing experimental design and reagent cost-effectiveness.
- [1] Casasampere, M., et al. (2024). Targeting dihydroceramide desaturase 1 (Des1): Syntheses of ceramide analogues with a rigid scaffold, inhibitory assays, and AlphaFold2-assisted structural insights reveal cyclopropenone PR280 as a potent inhibitor. European Journal of Medicinal Chemistry, 267, 116182. View Source
